molecular formula C8H5N3O4 B1390748 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1150618-15-7

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B1390748
CAS-Nummer: 1150618-15-7
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: WYVYATUJBANZIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography could be employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid primarily involves its role as a precursor in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. By inhibiting these kinases, the compound can potentially halt the progression of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in drug synthesis.

Biologische Aktivität

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS Number: 1150618-15-7) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C8H5N3O4
  • Molecular Weight : 207.145 g/mol
  • Purity : ≥97%

The compound features a pyrrole moiety fused to a pyridine nucleus, which is characteristic of various biologically active compounds.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, derivatives of this compound exhibited IC50 values against FGFR1, 2, and 3 in the low nanomolar range (7-25 nM), indicating potent inhibitory activity .

Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

In vitro studies demonstrated that these compounds could significantly inhibit the proliferation of breast cancer cells and induce apoptosis, showcasing their potential as therapeutic agents for cancer treatment.

Antimycobacterial Activity

The compound also exhibits antimycobacterial properties. In studies assessing its efficacy against Mycobacterium tuberculosis, it was found that certain derivatives had MIC90 values as low as 0.15 µM, demonstrating strong activity against this pathogen. The carboxylic acid derivative showed improved solubility and metabolic stability compared to other tested compounds .

Table 2: Antimycobacterial Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundMIC90 (µM)
Ester Derivative<0.15
Carboxylic Acid3.13

Antiviral Properties

Emerging research indicates that derivatives of this compound may also possess antiviral activity, particularly against respiratory syncytial virus (RSV). Compounds were evaluated for their ability to inhibit viral replication and showed promising results in cytopathic effect assays .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various substituents on the pyridine and pyrrole rings. Studies have indicated that modifications can enhance or diminish activity against specific targets:

  • Substituent Effects : The presence of nitro groups has been associated with increased potency against certain cancer cell lines.
  • Ring Modifications : Altering the position or type of substituents on the pyrrole or pyridine rings can significantly affect pharmacokinetic properties and overall biological activity.

Case Studies

  • Breast Cancer Cell Line Study : A derivative of the compound was tested on the 4T1 breast cancer cell line, resulting in a significant reduction in cell viability and induction of apoptosis at concentrations correlating with FGFR inhibition.
  • Tuberculosis Treatment Study : In vivo pharmacokinetic studies demonstrated that selected derivatives maintained low plasma exposure while exhibiting high clearance rates, suggesting a favorable profile for further development in treating tuberculosis.

Eigenschaften

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-2-4-1-5(11(14)15)3-9-7(4)10-6/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVYATUJBANZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653968
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-15-7
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester (6 g, 27.1 mmoles) was dissolved in methanol/water mixture (1/1). Potassium hydroxide (3 eq) was added and the mixture was heated at reflux overnight. After cooling down, the mixture was acidified until pH=3 by hydrochloric acid 3N. The precipitate was filtered off, washed with water, then diethyl ether, and dried under vacuum. A brownish solid, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is obtained (5.47 g). Yield=98%. ESI-MS: m/z 208 ([M+H]+). HPLC purity: 100%
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A flask is charged successively with 5 g (22.62 mmol) of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Azasynth), 50 mL of 95% ethanol, 50 mL of water and 1.63 g (67.92 mmol) of lithium hydroxide. The reaction mixture is refluxed for 30 minutes and then left to return to room temperature. The solution is concentrated under reduced pressure and then diluted in 200 mL of water. The aqueous phase is extracted with 3×60 mL of ethyl acetate, then acidified with 32% hydrochloric acid until the pH is between 2 and 3. The precipitate formed is filtered, rinsed with 50 mL of ethyl acetate and then dried under vacuum for 6 h. 2.45 g of a white solid is obtained (52%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.